8-Bromo-6-methylquinoline
Overview
Description
8-Bromo-6-methylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that bromomethylquinoline compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromomethyl group on the quinoline acts as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes, including dna intercalation and enzyme inhibition .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Bromo-6-methylquinoline are not well-studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The bromomethyl group in this compound could potentially influence its absorption and distribution .
Result of Action
Quinoline derivatives have been studied for their potential antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
- Substituted quinoline derivatives.
- Quinoline N-oxide derivatives.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
8-Bromo-6-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials with specific electronic properties.
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the methyl group at the 6th position, resulting in different reactivity and applications.
6-Methylquinoline: Lacks the bromine atom at the 8th position, affecting its chemical properties and biological activities.
8-Bromo-6-methylquinoline-3-carboxylic acid: Contains an additional carboxylic acid group, which alters its solubility and reactivity.
Uniqueness: this compound is unique due to the combined presence of the bromine atom and methyl group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-bromo-6-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNEQXRWAWITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517778 | |
Record name | 8-Bromo-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84839-95-2 | |
Record name | 8-Bromo-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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